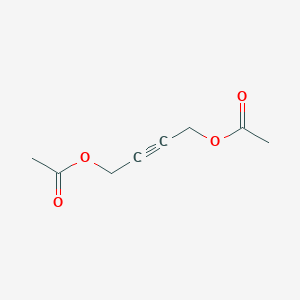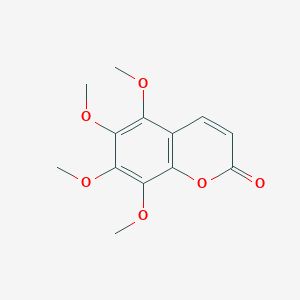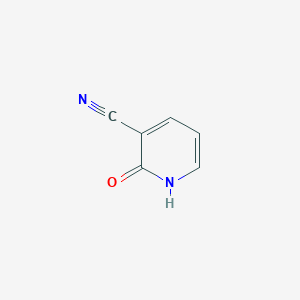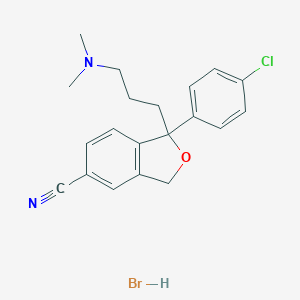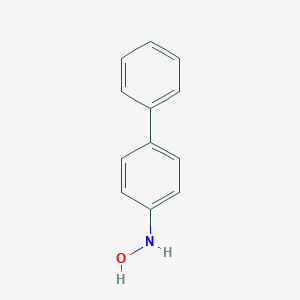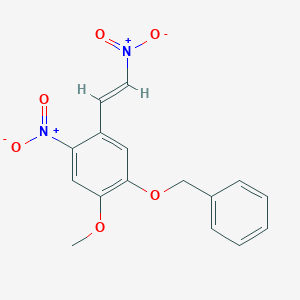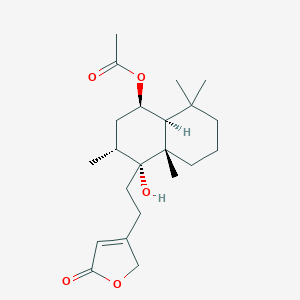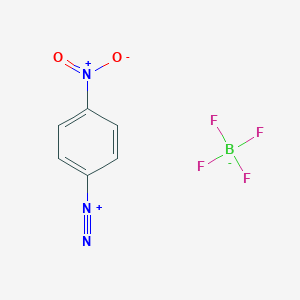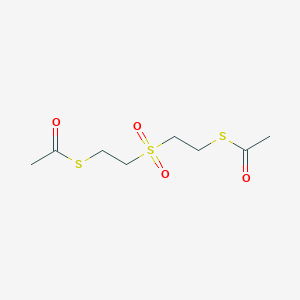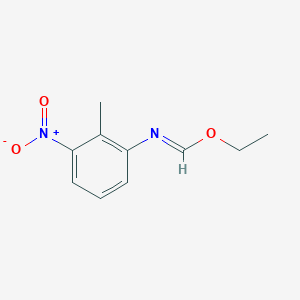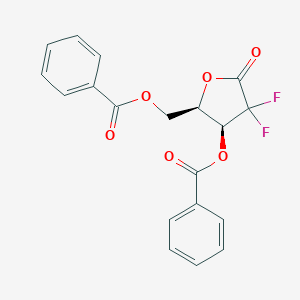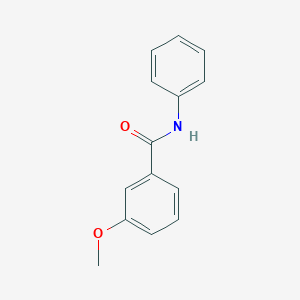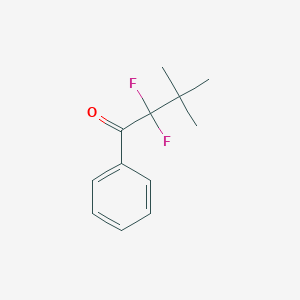
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- is a chemical compound commonly referred to as DFMP. It is a colorless liquid with a strong odor and is used in various scientific research applications. DFMP is synthesized using a specific method and has several advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
DFMP has several scientific research applications, including its use as a fluorescent probe for detecting and quantifying the presence of water in organic solvents. It has also been used in the development of new materials for organic electronics and as a catalyst in organic reactions. Additionally, DFMP has been used in the study of protein-ligand interactions and as a tool for investigating the mechanisms of enzyme-catalyzed reactions.
Mécanisme D'action
DFMP works as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process in the presence of water. The PET process results in the emission of fluorescence, which can be used to detect and quantify the presence of water in organic solvents. DFMP also works as a catalyst in organic reactions by activating certain chemical bonds and facilitating the reaction process.
Effets Biochimiques Et Physiologiques
DFMP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of DFMP is its high sensitivity and selectivity for detecting water in organic solvents. It is also a versatile compound that can be used in various scientific research applications. However, DFMP has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are several future directions for the use of DFMP in scientific research. One area of interest is the development of new materials for organic electronics using DFMP as a building block. DFMP could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of DFMP. Finally, new methods for synthesizing DFMP could be developed to improve its purity and reduce its cost.
Méthodes De Synthèse
DFMP is synthesized using a specific method that involves the reaction of 2,2-difluoro-3,3-dimethyl-1-bromo-1-phenylpropane with sodium methoxide in methanol. This reaction produces DFMP along with sodium bromide as a by-product. The purity of DFMP can be improved by further purification using methods such as column chromatography.
Propriétés
Numéro CAS |
110097-46-6 |
|---|---|
Nom du produit |
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- |
Formule moléculaire |
C12H14F2O |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2,2-difluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H14F2O/c1-11(2,3)12(13,14)10(15)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
LMGMOQGNCTZHBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)(F)F |
SMILES canonique |
CC(C)(C)C(C(=O)C1=CC=CC=C1)(F)F |
Synonymes |
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



